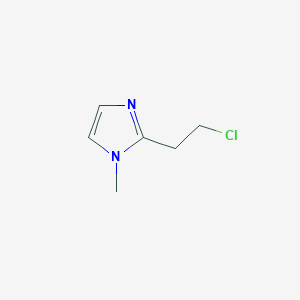
2-(2-chloroethyl)-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The general reaction scheme is as follows:
Starting Materials: 1-methylimidazole and 2-chloroethanol.
Reaction Conditions: The reaction is conducted in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products
Nucleophilic Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-ethyl-1-methyl-1H-imidazole.
Applications De Recherche Scientifique
2-(2-chloroethyl)-1-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-chloroethyl)-1-methyl-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This alkylation can result in the inhibition of enzyme activity, DNA replication, and protein synthesis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).
2-chloroethanol: A simpler compound with similar reactivity but different applications.
Bis(2-chloroethyl) ether: Used in the synthesis of other chemicals and as a solvent.
Uniqueness
2-(2-chloroethyl)-1-methyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity. The presence of both a chloroethyl group and a methyl group on the imidazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propriétés
IUPAC Name |
2-(2-chloroethyl)-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVDIIBRSXGLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
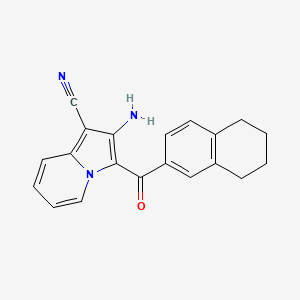
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2917475.png)
![4-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}benzamide](/img/structure/B2917476.png)
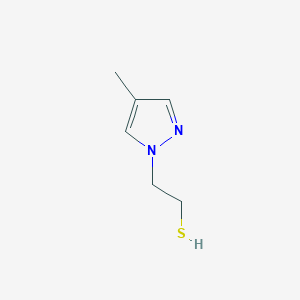
![2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917482.png)
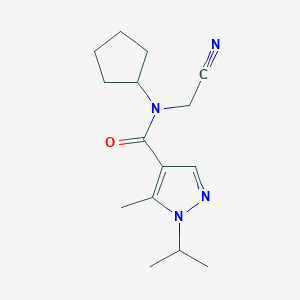
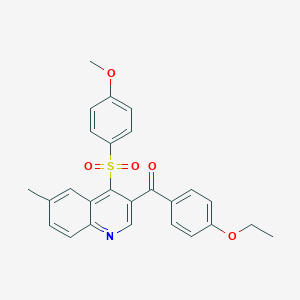
![3-Cyano-6-cyclopropyl-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2917485.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2917486.png)
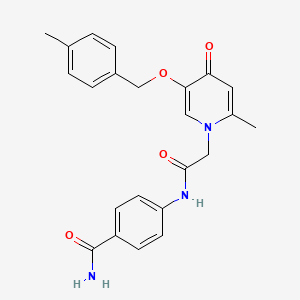
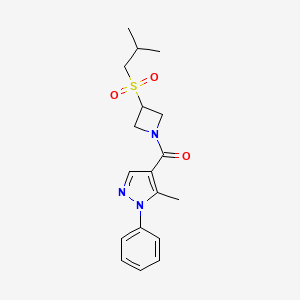
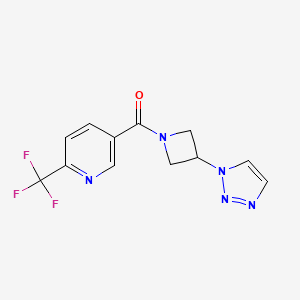
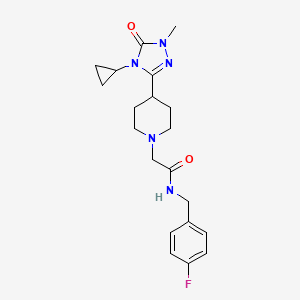
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2917495.png)
